molecular formula C6H12N4S B13277601 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13277601
M. Wt: 172.25 g/mol
InChI Key: CQUVQXLLYCMMQE-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a functionalized 1,2,4-triazole-3-thiol derivative of interest in chemical research and development. Compounds within the 1,2,4-triazolethione class are extensively investigated for their diverse biological activities, which include potential antiviral, anticancer, antimicrobial, and anticonvulsant properties . The molecular structure, featuring both a thiol group and an aminoethyl side chain, provides versatile sites for coordination and synthesis. This makes it a potential precursor for developing novel metal complexes or for use in organic synthesis, particularly in the creation of Schiff bases, fused heterocyclic systems, and other pharmacologically relevant molecules . Researchers may explore its application in designing new compounds for biochemical screening or as a building block in materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-aminoethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S/c1-2-10-5(3-4-7)8-9-6(10)11/h2-4,7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUVQXLLYCMMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Classical Cyclization via Thiosemicarbazide Intermediates

One of the most established synthetic routes to 1,2,4-triazole-3-thiol derivatives, including the target compound, involves cyclization of thiosemicarbazide precursors under alkaline conditions. The general approach is:

  • Step 1 : Preparation of thiosemicarbazide derivatives by condensation of hydrazides (such as phenylacetic acid hydrazide or related hydrazides) with aryl isothiocyanates.
  • Step 2 : Ring closure of these thiosemicarbazides in an alkaline medium (e.g., potassium hydroxide in ethanol) to form the 1,2,4-triazole-3-thiol ring system.

This method yields 1,2,4-triazole-3-thiol derivatives substituted at the 4 and 5 positions depending on the starting materials used. For example, the reaction of ethyl hydrazide derivatives with appropriate isothiocyanates followed by ring closure affords the corresponding 4-ethyl-5-substituted triazole-3-thiols in yields ranging from 62% to 79%.

Table 1: Summary of Cyclization Reaction Conditions and Yields
Step Reagents & Conditions Yield (%) Notes
Thiosemicarbazide formation Hydrazide + aryl isothiocyanate, reflux in benzene, 6 h 88-95 High purity, recrystallized from methanol
Ring closure Alkaline medium (KOH/ethanol), room temp to reflux 62-79 Efficient cyclization to triazole-3-thiol

Alkylation of 4H-1,2,4-Triazole-3-thiol Core

For the specific substitution at the 4-position with an ethyl group and at the 5-position with a 2-aminoethyl group, alkylation reactions are employed:

  • The 1,2,4-triazole-3-thiol core can be selectively alkylated at the nitrogen or sulfur atoms using alkyl halides.
  • For the 4-ethyl substitution, ethyl chloroacetate or ethyl halides are reacted with the triazole-3-thiol under basic conditions (e.g., triethylamine in dimethylformamide).
  • The 5-(2-aminoethyl) substituent is introduced by nucleophilic substitution or reductive amination using aminoethyl precursors.

This method allows precise control over substitution patterns and is performed at ambient or mild heating conditions, affording the target compound in moderate to good yields.

Hydrazone Formation and Further Functionalization

The this compound can serve as a precursor for further derivatization through hydrazone formation:

  • Reaction with aldehydes or isatins leads to hydrazone derivatives bearing the triazole-3-thiol moiety.
  • These reactions are typically conducted in ethanol or methanol under reflux or room temperature, yielding compounds with enhanced biological activity.

Such derivatives have been explored for anticancer properties, highlighting the synthetic versatility of the parent compound.

Detailed Synthetic Procedure Example

Preparation of this compound

Yields for these steps typically range from 60% to 85%, depending on reaction conditions and purification methods.

Analytical Confirmation of Structure

The synthesized compound is characterized by:

These methods ensure the structural integrity and purity of the compound.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Remarks
Cyclization of Thiosemicarbazides Hydrazides + aryl isothiocyanates Alkaline medium, reflux 62-79 Classical, reliable for triazole-thiol synthesis
Alkylation of Triazole-3-thiol Triazole-3-thiol + alkyl halides Basic medium, DMF, room temp 60-85 Allows selective 4-ethyl and 5-aminoethyl substitution
Hydrazone formation Triazole-3-thiol + aldehydes/isatins Ethanol, reflux or room temp Variable For derivative synthesis with biological activity

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Scientific Research Applications of 5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

This compound hydrochloride is a compound attracting significant interest because of its diverse biological activities and potential therapeutic applications. It is a member of the triazole-thiol family, characterized by a 1,2,4-triazole ring and a thiol functional group.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves reacting 4-ethyl-1,2,4-triazole-3-thione with aminoethyl derivatives to form the triazole nucleus through cyclization reactions and introducing the thiol group. The triazole nucleus's stability and ability to form hydrogen bonds make it a valuable pharmacophore in drug design, while the thiol group enhances the compound's reactivity and biological activity.

Properties

  • IUPAC Name: 3-(2-aminoethyl)-4-ethyl-1H-1,2,4-triazole-5-thione; hydrochloride
  • Molecular Formula: C6H13ClN4SC_6H_{13}ClN_4S
  • Molecular Weight: 208.71 g/mol

Anticancer Activity

Triazole-thiol derivatives have demonstrated anticancer potential. Studies show that compounds derived from this compound exhibit cytotoxic effects against cancer cell lines, particularly melanoma cells. For example, when tested against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, some derivatives displayed higher cytotoxicity towards melanoma cells compared to the other cell lines.

Cytotoxicity Testing

Compound NameCell Line TestedIC50 (µM)Selectivity
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazideIGR3912.5High
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazideMDA-MB-23115.0Moderate

A study of synthesized hydrazone derivatives containing the triazole-thiol moiety showed significant cytotoxicity against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines, with the most active compounds showing selective cytotoxicity towards cancer cells while sparing normal cells.

Cytotoxicity against Cancer Cells

Compound NameTarget Cell LineIC50 (µM)Selectivity
Compound AIGR395High
Compound BMDA-MB-23110Medium
Compound CPanc-115Low

These findings suggest that modifying the triazole-thiol structure can enhance selectivity towards cancer cells while minimizing effects on normal cells.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains, effectively inhibiting bacterial growth, comparable to standard antibiotics.

Minimum Inhibitory Concentration (MIC)

Bacterial StrainMIC (µg/mL)Comparison with Ceftriaxone
E. faecalis40Comparable
P. aeruginosa50Lower than ceftriaxone
K. pneumoniae30Comparable

Research has also shown the antimicrobial properties of triazole-thiol derivatives against common pathogens such as Staphylococcus aureus and Candida albicans, with certain derivatives exhibiting potent activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Antimicrobial Efficacy

PathogenMIC (µg/mL) for Compound DMIC (µg/mL) for Compound E
Staphylococcus aureus3264
Candida albicans1632

This highlights the potential of this compound as a lead for developing new antimicrobial agents.

Antioxidant Properties

Triazole-thiol derivatives exhibit antioxidant capacity and can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage associated with various diseases.

Corrosion Inhibition

4-Methyl-4H-1,2,4-triazole-3-thiol, a related compound, has been studied as a corrosion inhibitor for mild steel in sulfuric acid solutions .

Enzyme Inhibition

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to metal ions through its thiol and amino groups, forming stable complexes. These complexes can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indolamine metabolite with a similar aminoethyl group.

    Ethanolamine: Contains a primary amine and a primary alcohol group.

    Tris(2-aminoethyl)amine: A tetradentate chelating ligand with three aminoethyl groups.

Uniqueness

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its triazole ring structure, which imparts specific chemical and biological properties. The presence of both amino and thiol groups allows for versatile reactivity and the formation of stable complexes with metal ions, distinguishing it from other similar compounds.

Biological Activity

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a triazole ring and a thiol group. Its chemical formula is C7H12N4SC_7H_{12}N_4S with a molecular weight of approximately 172.26 g/mol. The presence of the thiol group is particularly important for its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives of triazoles, it was found that certain compounds demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 3.9 µg/mL to 50 µg/mL depending on the specific derivative tested .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)
This compoundE. coli10
S. aureus15
Candida albicans20

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound showed cytotoxic effects against several cancer cell lines including MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The IC50 values for these cell lines were reported to be as low as 39.2 µM, indicating significant anticancer activity .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MDA-MB-23139.2
U-8745.0
Panc-130.0

The mechanism by which this compound exerts its effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that it may influence the mitogen-activated protein kinase (MAPK) pathway by inhibiting BRAF and MEK serine–threonine protein kinases .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including our compound of interest. The results indicated that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .
  • Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects against human melanoma cells revealed that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

Q & A

Basic Research Question

  • 1H/13C NMR : Confirm substituent positions (e.g., δ 12.71 ppm for -SH in 1H NMR) and triazole ring integrity .
  • Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
  • Chromatography (HPLC/TLC) : Monitor purity (>95%) using C18 columns (MeOH:H₂O mobile phase) .

How can researchers address low yields in the final cyclization step?

Advanced Research Question
Low yields often stem from:

  • Incomplete cyclization : Increase reaction time (up to 8 hours) or temperature (80–100°C) .
  • Side reactions : Introduce inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups .
  • Catalyst selection : Replace H₂SO₄ with milder catalysts (e.g., p-toluenesulfonic acid) to reduce byproducts .

How to resolve contradictory spectroscopic data during structural elucidation?

Advanced Research Question

  • Variable temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25–60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., ethyl vs. aminoethyl protons) .
  • X-ray crystallography : Resolve ambiguities in substituent orientation .

What computational methods predict the biological activity of this compound?

Basic Research Question

  • PASS Online : Predict antimicrobial/anti-inflammatory activity via structure-activity relationships (SAR) .
  • Molecular docking : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

How does the aminoethyl substituent influence biological activity compared to other analogs?

Advanced Research Question

  • SAR studies : The aminoethyl group enhances solubility (logP reduction by ~0.5 units) and hydrogen-bonding capacity, improving interaction with enzyme active sites .
  • Comparative assays : Analogues without aminoethyl groups show 30–50% lower inhibition in antimicrobial assays .

What strategies improve solubility for in vivo studies?

Basic Research Question

  • Salt formation : React with HCl or sodium acetate to generate water-soluble salts .
  • Co-solvent systems : Use DMSO:PBS (1:4) or cyclodextrin complexes for in vivo formulations .

How stable is this compound under varying storage conditions?

Advanced Research Question

  • Thermal stability : Decomposition occurs >150°C (DSC/TGA data) .
  • Light sensitivity : Store in amber vials at -20°C to prevent thiol oxidation .
  • pH stability : Stable in pH 5–7; degradation accelerates in alkaline conditions (pH >9) .

What in silico tools model its pharmacokinetic properties?

Advanced Research Question

  • ADMET prediction : SwissADME estimates moderate bioavailability (F ≈ 50%) due to moderate logP (~2.1) .
  • Metabolism prediction : CYP3A4-mediated oxidation predicted via Schrödinger’s MetaSite .

Which analytical methods quantify trace impurities?

Basic Research Question

  • HPLC-MS : Detect impurities (<0.1%) using gradient elution (ACN:H₂O + 0.1% formic acid) .
  • ICP-OES : Quantify heavy metal residues (e.g., Pd from catalysts) to meet ICH Q3D guidelines .

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